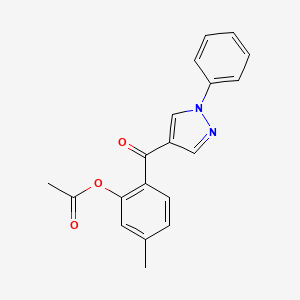
5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate: is a complex organic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a pyrazole ring substituted with a phenyl group and an acetate ester, making it a valuable scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The reaction proceeds under basic conditions, followed by esterification to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory and antimicrobial properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility allows for the creation of products with enhanced performance and stability .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules . This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Methyl-5-phenylpyrazole: Similar in structure but lacks the acetate group.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of the acetate ester.
Pyrazolone derivatives: These compounds have a keto group and are used as non-steroidal anti-inflammatory drugs.
Uniqueness: The presence of the acetate ester in 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate enhances its solubility and reactivity, making it a unique scaffold for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61466-58-8 |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
[5-methyl-2-(1-phenylpyrazole-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C19H16N2O3/c1-13-8-9-17(18(10-13)24-14(2)22)19(23)15-11-20-21(12-15)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Clé InChI |
SLPBNFVOKQFBOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















